N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide
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Overview
Description
N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a nitrobenzamide moiety
Preparation Methods
The synthesis of N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide involves multiple steps. The key steps include the formation of the triazole ring, the introduction of the fluorophenyl group, and the attachment of the nitrobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group may play a role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:
- 2-({5-[(4-ethoxyanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone
- N-[(2,3-dimethoxyphenyl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide These compounds share structural similarities but differ in specific functional groups, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Properties
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN6O5S/c1-3-39-21-13-9-19(10-14-21)30-25(35)16-40-27-32-31-24(33(27)20-11-7-18(28)8-12-20)15-29-26(36)22-5-4-6-23(17(22)2)34(37)38/h4-14H,3,15-16H2,1-2H3,(H,29,36)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUAGSUXLLNBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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